An In-depth Technical Guide to 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one
An In-depth Technical Guide to 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one, a member of the aminopropiophenone class of compounds, represents a key chemical scaffold with significant potential in medicinal chemistry and drug discovery. As a Mannich base derived from 4-hydroxyacetophenone, this molecule combines the structural features of a phenolic ring, a ketone, and a tertiary amine, bestowing upon it a unique combination of physicochemical properties and a versatile platform for further chemical modification. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential applications based on the broader pharmacological activities of related compounds.
Chemical Identity and Properties
Molecular Formula: C₁₁H₁₅NO₂[1][2]
Molecular Weight: 193.24 g/mol [1]
While specific experimental data for 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one is not extensively available in peer-reviewed literature, the following table summarizes its known and predicted properties.
| Property | Value/Information | Source |
| IUPAC Name | 3-(dimethylamino)-1-(4-hydroxyphenyl)propan-1-one | |
| Synonyms | N/A | [1] |
| Appearance | Inferred to be a solid at room temperature | |
| Melting Point | Data not available. A related compound, 3-hydroxy-1-(4-hydroxyphenyl)-1-propanone, has a melting point of 142-143 °C. | [3] |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in polar organic solvents and aqueous acidic solutions due to the presence of the amine group. Mannich bases are known to have improved water solubility upon protonation. | [4] |
| Storage | Store in a dry, sealed container at 2-8°C. | [1] |
Computed Physicochemical Properties:
| Parameter | Value | Source |
| Topological Polar Surface Area (TPSA) | 40.54 Ų | [1] |
| LogP | 1.5266 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 4 | [1] |
Chemical Structure:
Caption: Chemical structure of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one.
Synthesis of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one
This compound is synthesized via the Mannich reaction, a three-component condensation involving an active hydrogen compound (4-hydroxyacetophenone), an aldehyde (formaldehyde), and a secondary amine (dimethylamine).[5][6] The reaction proceeds through the formation of an iminium ion from dimethylamine and formaldehyde, which then undergoes electrophilic addition to the enol form of 4-hydroxyacetophenone.[6]
Reaction Scheme:
Caption: Synthesis of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one via the Mannich Reaction.
Experimental Protocol (Representative):
This protocol is based on the general procedure for the Mannich reaction of acetophenones.[5]
Materials:
-
4-Hydroxyacetophenone
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Acetone
-
Ice bath
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydroxyacetophenone (1 equivalent), dimethylamine hydrochloride (1.1 equivalents), and paraformaldehyde (1.2 equivalents) in ethanol.
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce precipitation of the hydrochloride salt of the product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold acetone to remove unreacted starting materials and impurities.
-
Drying: Dry the product under vacuum to obtain 3-(dimethylamino)-1-(4-hydroxyphenyl)propan-1-one hydrochloride.
-
Free Base (Optional): To obtain the free base, the hydrochloride salt can be dissolved in water and neutralized with a suitable base (e.g., sodium bicarbonate) until the solution is slightly alkaline. The free base can then be extracted with an organic solvent like ethyl acetate, dried over anhydrous sodium sulfate, and the solvent evaporated to yield the final product.
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
A singlet for the N(CH₃)₂ protons.
-
Two triplets for the -CH₂-CH₂- protons of the propane chain.
-
Aromatic protons in the ortho and meta positions to the hydroxyl group on the phenyl ring, likely appearing as doublets.
-
A singlet for the phenolic -OH proton, which may be broad and its chemical shift dependent on the solvent and concentration.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon.
-
Signals for the aromatic carbons, with the carbon attached to the hydroxyl group being the most deshielded.
-
Signals for the aliphatic carbons of the propane chain and the N-methyl groups.
-
-
IR Spectroscopy:
-
A broad O-H stretching band for the phenolic hydroxyl group.
-
A C=O stretching band for the ketone.
-
C-H stretching bands for the aromatic and aliphatic protons.
-
C-N stretching band.
-
-
Mass Spectrometry (EI):
-
A molecular ion peak (M⁺) corresponding to the molecular weight.
-
Characteristic fragmentation patterns, including the loss of the dimethylamino group and cleavage of the propane chain.
-
Potential Applications and Research Directions
Mannich bases are a well-established class of compounds with a wide range of pharmacological activities.[4][7][8][9] The presence of the aminopropiophenone scaffold in 3-(dimethylamino)-1-(4-hydroxyphenyl)propan-1-one suggests several potential areas of research and application in drug development.
Pharmacological Potential:
-
Antimicrobial and Antifungal Activity: Many Mannich bases exhibit significant antibacterial and antifungal properties.[7][8] The structural motifs within this compound could be explored for the development of new antimicrobial agents.
-
Anticancer Activity: The aminopropiophenone core is found in several compounds with cytotoxic and anticancer properties.[7][9] This molecule could serve as a lead compound for the design of novel anticancer drugs.
-
Anti-inflammatory and Analgesic Effects: Certain Mannich bases have demonstrated anti-inflammatory and analgesic activities.[7]
-
Central Nervous System (CNS) Activity: The dimethylamino group can facilitate crossing the blood-brain barrier, making this class of compounds interesting for neurological drug discovery.[10] For instance, related aminopropiophenones have been investigated for their effects on neurotransmitter systems.
Workflow for Investigating Biological Activity:
Caption: A potential workflow for the investigation of the biological activity of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one.
Safety Information
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for the hydrochloride salt (CAS No. 2125-51-1), the following hazards are identified:
-
GHS Pictogram: Warning[11]
-
Hazard Statements:
-
Precautionary Statements:
It is essential to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one is a versatile chemical entity with a foundation in the well-established Mannich reaction. While specific experimental data and dedicated research on this particular molecule are limited, its structural relationship to a broad class of pharmacologically active compounds makes it a promising candidate for further investigation. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the potential of this compound in various fields of drug discovery and development. The diverse biological activities associated with aminopropiophenones and phenolic Mannich bases underscore the potential for this molecule to serve as a valuable building block for novel therapeutics.
References
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Eason, C., Miller, A., MacMorran, D., & Murphy, E. (n.d.). Review PAPP toxicology and ecotoxicology. Envirolink. Retrieved from [Link]
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The Organic Chemistry Tutor. (2020, March 26). The Mannich Reaction [Video]. YouTube. [Link]
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Wikipedia. (n.d.). 4'-Aminopropiophenone. Retrieved from [Link]
- Royal Society of Chemistry. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances, 14, 27657-27696.
- Bentham Science Publishers. (2023). Current Pharmaceutical Research on the Significant Pharmacophore Mannich bases in Drug Design. Current Organic Chemistry, 27(1), 1-2.
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PubChem. (n.d.). 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one. Retrieved from [Link]
- ResearchGate. (2021). Using para-aminopropiophenone (PAPP) as a tool to control feral cats in Hawke's Bay, New Zealand. New Zealand Journal of Ecology.
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Brunel University Research Archive. (n.d.). A study of the mannich reaction with. Retrieved from [Link]
- Raoof, S. S., & Sadiq, A. S. (2022). Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. Iraqi Journal of Science, 63(12), 5086-5105.
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Importance of Mannich Bases in Chemistry and Drug Discovery. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). The Mannich Reaction. Retrieved from [Link]
- Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
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Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary Evaluation of the New Active 4-aminopropiophenone. Retrieved from [Link]
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SciSpace. (n.d.). Para-aminopropiophenone (PAPP) Research, Development, Registration, and Application for Humane Predator Control in New Zealand. Retrieved from [Link]
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Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
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Synthesis and Reactivity of Mannich Bases. Part 32. Phenolic Mannich Bases of 1-(1-Hydroxynaphthalen-2-yl)ethanone. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). EP0693475A1 - 1-Phenyl-3-dimethylamino-propane derivatives having pharmacological activity.
- Andersen, J., et al. (2013). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 56(15), 6144-6155.
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PubChem. (n.d.). 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone. Retrieved from [Link]
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